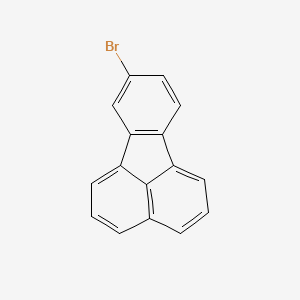

8-Bromofluoranthene

Description

Overview of Fluoranthene (B47539) Derivatives in Organic Chemistry

Fluoranthene is a non-alternant polycyclic aromatic hydrocarbon composed of a naphthalene (B1677914) and a benzene (B151609) ring fused with a central five-membered ring. rsc.orgchemistryviews.org This unique structure imparts interesting photophysical and fluorescent properties, making fluoranthene and its derivatives valuable in materials science and organic electronics. rsc.org

The synthesis of fluoranthene derivatives has been an active area of research, with various methods developed for their creation. rsc.orgrsc.org These methods often involve the construction of the benzene or naphthalene rings or the utilization of transition-metal-catalyzed reactions. rsc.orgchemistryviews.org The functionalization of the fluoranthene core allows for the tuning of its electronic and physical properties, leading to a wide range of applications. For example, some derivatives have been investigated for their potential in medicinal chemistry, including as anticancer, anti-inflammatory, and antioxidant agents. ontosight.aiontosight.ai The versatility of the fluoranthene scaffold continues to make it a subject of significant interest in synthetic organic chemistry. rsc.orgrsc.org

Significance of Brominated Fluoranthenes in Contemporary Chemical Science

Brominated fluoranthenes, a specific subclass of HPAHs, are of particular interest due to the unique properties conferred by the bromine atom. The presence of bromine can influence the electronic structure and reactivity of the fluoranthene core, leading to novel applications. For instance, brominated arenes, including those derived from fluoranthene, can be used in cross-coupling reactions to synthesize more complex molecules. acs.org This makes them valuable intermediates in the construction of larger π-conjugated systems for use in materials science. chemistryviews.orgacs.org

Furthermore, the study of brominated fluoranthenes contributes to the broader understanding of HPAHs and their environmental impact. copernicus.orgcopernicus.org Research on compounds like 3-bromofluoranthene (B87237) has explored their potential to induce vascular endothelial dysfunction, highlighting the toxicological significance of this class of compounds. nih.gov The transformation rates of brominated PAHs in the environment have been observed to be different from their chlorinated counterparts, indicating the importance of studying the specific effects of bromine substitution. copernicus.orgcopernicus.org

Research Landscape of 8-Bromofluoranthene and Related Isomers

The research landscape of this compound and its isomers, such as 3-bromofluoranthene and 7-bromofluoranthene, is multifaceted. These compounds are studied as specific congeners within the broader class of brominated PAHs. d-nb.info Investigations often focus on their synthesis, chemical properties, and potential applications or environmental relevance.

For example, methods for the synthesis of various bromofluoranthene isomers have been described in the chemical literature. ed.ac.ukbeilstein-journals.org The substitution pattern of the bromine atom on the fluoranthene skeleton is crucial as it dictates the molecule's properties and reactivity. Research has shown that mono-substitution of fluoranthene often yields the 3-isomer as the main product, with the 8-isomer as a by-product. ed.ac.uk

The isomers are also used as reference compounds in environmental monitoring and toxicological studies. lookchem.com For instance, 3-bromofluoranthene has been used in studies investigating the atmospheric deposition of HPAHs. d-nb.info The synthesis and characterization of these isomers are essential for accurately identifying and quantifying them in environmental samples and for understanding their behavior and effects.

Below is a table summarizing key information for this compound and a related isomer, 3-Bromofluoranthene.

| Property | This compound | 3-Bromofluoranthene |

| CAS Number | 2969-58-6 guidechem.com | 13438-50-1 nih.gov |

| Molecular Formula | C16H9Br guidechem.com | C16H9Br nih.gov |

| Molecular Weight | 281.152 g/mol guidechem.com | 281.15 g/mol nih.gov |

| Appearance | Not specified | Pale yellow solid beilstein-journals.org |

| Melting Point | Not available | 111–112 °C beilstein-journals.org |

| Boiling Point | 422.5°C at 760 mmHg lookchem.com | Not specified |

| Solubility | Insoluble (4.2E-5 g/L at 25°C) guidechem.com | Not specified |

Structure

3D Structure

Properties

IUPAC Name |

8-bromofluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Br/c17-11-7-8-12-13-5-1-3-10-4-2-6-14(16(10)13)15(12)9-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKMLXTXJFHICC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315457 | |

| Record name | 8-Bromofluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2969-58-6 | |

| Record name | 8-Bromofluoranthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2969-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromofluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluoranthene, 8-bromo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 8 Bromofluoranthene

Direct Bromination Approaches for Fluoranthene (B47539) and its Substituted Derivatives

Direct bromination of the parent fluoranthene molecule is not a viable route for the synthesis of 8-Bromofluoranthene as the primary product. The inherent electronic structure of fluoranthene renders the C3 position the most susceptible to electrophilic attack. Therefore, achieving substitution at the C8 position requires strategies that can override this natural reactivity, typically through the use of pre-existing directing groups on the fluoranthene skeleton.

Regioselective Bromination of Substituted Fluoranthenes

Achieving regioselectivity in the bromination of fluoranthene to favor the 8-position necessitates the presence of a directing group. Without such a group, electrophilic bromination using agents like elemental bromine (Br₂) or N-Bromosuccinimide (NBS) will yield 3-bromofluoranthene (B87237) as the major product. The development of highly regioselective brominations is a priority in synthetic chemistry, as aryl bromides are crucial intermediates for cross-coupling reactions. nih.gov For a substituted fluoranthene, the position of the incoming bromine atom is determined by the electronic nature and location of the existing substituent.

Influence of Directing Groups on Bromination Positionality

The outcome of an electrophilic aromatic substitution is heavily influenced by the substituent already present on the aromatic ring. These substituents are broadly classified as either activating (electron-donating) or deactivating (electron-withdrawing), which in turn determines the position of the incoming electrophile.

Activating Groups (Ortho-, Para- Directors): Groups such as hydroxyl (-OH), alkoxy (-OR), and amino (-NH₂) are strong activating groups that donate electron density to the aromatic system, particularly at the positions ortho and para to the substituent. nih.govciac.jl.cn If an activating group were present at the C7 or C9 position of the fluoranthene ring, it would theoretically direct an incoming bromine electrophile to the C8 position (ortho to C7, ortho to C9).

Deactivating Groups (Meta- Directors): Electron-withdrawing groups like nitro (-NO₂), cyano (-CN), and carbonyl (-COR) deactivate the ring towards electrophilic attack and direct incoming groups to the meta position. nih.govrsc.org Halogens are an exception; they are deactivating yet direct ortho and para. researchgate.net Therefore, a deactivating group would need to be strategically placed to disfavor reaction at the C3 position and relatively favor the C8 position, which is often challenging.

The directing effect arises from the ability of the substituent to stabilize the intermediate carbocation (the sigma complex or arenium ion) formed during the reaction. Activating groups effectively stabilize the positive charge when the attack is at the ortho or para positions through resonance. researchgate.net

Solvent Effects and Reaction Condition Optimization in Bromination

The choice of solvent and other reaction conditions can significantly impact the yield and regioselectivity of bromination reactions. While classical brominations may use chlorinated solvents, modern approaches often explore more specialized solvents to enhance selectivity. For instance, the use of hexafluoroisopropanol (HFIP) as a solvent has been shown to enable mild and highly regioselective halogenation of a broad range of arenes with N-halosuccinimide. sciengine.com Temperature is another critical factor; lower temperatures often increase selectivity by favoring the product formed via the lowest activation energy pathway, whereas higher temperatures can lead to a mixture of isomers. nih.gov

The optimization of a direct bromination to yield an 8-substituted product would involve screening various brominating agents, solvents, and temperatures, as illustrated in the conceptual table below.

| Brominating Agent | Solvent | Temperature (°C) | Potential Outcome |

| N-Bromosuccinimide (NBS) | Acetonitrile | 25 | Mixture of isomers, selectivity may be low. |

| N-Bromosuccinimide (NBS) | Dichloromethane | 0 | Improved selectivity over higher temperatures. |

| N-Bromosuccinimide (NBS) | Hexafluoroisopropanol (HFIP) | 25 | Potentially high regioselectivity due to solvent effects. sciengine.com |

| Bromine (Br₂) / Lewis Acid | Carbon Tetrachloride | 0 | Classic conditions, often yields multiple products. |

Indirect Synthetic Routes to this compound and Analogues

Given the challenges of direct bromination, indirect methods, which involve the transformation of a different functional group into a bromine atom at the desired position, are often more practical and reliable for synthesizing specific isomers like this compound.

Sandmeyer Reactions from Aminofluoranthene Precursors

The Sandmeyer reaction is a powerful and widely used method for introducing a halide onto an aromatic ring via a diazonium salt intermediate. This pathway is a highly plausible route to this compound. The key steps are:

Synthesis of 8-Nitrofluoranthene: The necessary precursor is 8-nitrofluoranthene. Research has shown that 8-nitrofluoranthene can be synthesized from 1,2,3,10b-tetrahydrofluoranthene. researchgate.net

Reduction to 8-Aminofluoranthene: The nitro group of 8-nitrofluoranthene is then reduced to an amino group to form 8-aminofluoranthene. This is typically achieved using reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation. The conversion of nitrofluoranthenes to their amino analogues has been reported. researchgate.net

Diazotization and Sandmeyer Reaction: The resulting 8-aminofluoranthene is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0–5 °C) to form the corresponding diazonium salt. Subsequent treatment of this unstable intermediate with a solution of copper(I) bromide (CuBr) introduces the bromine atom at the 8-position, releasing nitrogen gas and yielding the final product, this compound.

This multi-step but reliable sequence allows for the unambiguous placement of the bromine atom at the C8 position, overcoming the regiochemical limitations of direct electrophilic substitution.

Pyrolysis-Based Synthesis from Complex Precursors

Pyrolysis involves the thermal decomposition of materials at elevated temperatures in an inert atmosphere. In the context of organic chemistry, it is primarily associated with the formation of complex mixtures of polycyclic aromatic hydrocarbons (PAHs) from the degradation of organic matter and fuels. This process is generally not a selective synthetic method for producing a specific, functionalized PAH like this compound in a laboratory setting. The high-energy conditions lead to a cascade of fragmentation and recombination reactions, resulting in a complex product distribution that is difficult to control and separate. Therefore, pyrolysis is not considered a viable or documented pathway for the targeted synthesis of this compound.

Radical Mechanisms in Pyrolytic Formation

The pyrolytic formation of PAHs is understood to proceed through a series of radical chain reactions. A key mechanism is the Hydrogen Abstraction-Acetylene Addition (HACA) pathway. This process involves the abstraction of a hydrogen atom from an aromatic ring, creating an aryl radical. This radical can then react with acetylene, a common species in combustion environments, leading to the growth of the aromatic system. Subsequent intramolecular cyclization and aromatization reactions result in the formation of larger PAHs.

In the context of brominated precursors, similar radical mechanisms are likely at play in the formation of BrPAHs. The presence of bromine atoms can influence the reaction pathways, potentially altering the stability of radical intermediates and the kinetics of the addition and cyclization steps. The specific formation of this compound under pyrolytic conditions would depend on the nature of the brominated starting materials and the complex interplay of radical reactions within the high-temperature environment.

Ring Closure Processes in Fluoranthene System Generation

The generation of the characteristic fluoranthene ring system, which consists of a fused benzene (B151609) and naphthalene (B1677914) unit connected by a five-membered ring, involves specific ring closure events. While the precise sequence of events leading to the fluoranthene core from smaller aromatic precursors during pyrolysis is a subject of ongoing research, it is generally accepted that the final cyclization steps are crucial in defining the final PAH structure.

For the fluoranthene skeleton, this likely involves the intramolecular cyclization of a larger, flexible precursor molecule. The regiochemistry of this ring closure would determine the final arrangement of the fused rings. In the case of this compound, the bromine substituent would already be present on one of the precursor aromatic rings, and its position would ultimately dictate the final location on the fluoranthene scaffold, assuming it remains stable under the harsh pyrolytic conditions.

Cross-Coupling Reactions Utilizing Bromofluoranthene Scaffolds

The carbon-bromine bond in bromofluoranthenes provides a reactive handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of more complex and functionalized fluoranthene derivatives.

Modified Nickel-Catalyzed Kumada Coupling Reactions

For instance, a modified nickel-catalyzed Kumada coupling has been successfully employed in the synthesis of fluoranthene-o-carborane dyads using 3-bromofluoranthene as the starting material. This reaction demonstrates the feasibility of using bromofluoranthenes as electrophilic partners in nickel-catalyzed cross-coupling reactions. The general mechanism of the Kumada coupling involves the oxidative addition of the aryl bromide to a low-valent nickel catalyst, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

The choice of ligands on the nickel catalyst can be crucial for the success of the reaction, influencing the catalyst's stability, reactivity, and selectivity. It is highly probable that this compound could undergo similar nickel-catalyzed Kumada couplings with various Grignard reagents to afford 8-substituted fluoranthene derivatives.

Applications in the Synthesis of Fluoranthene-Carborane Dyads

The synthesis of molecular dyads, composed of a fluorescent organic moiety and a carborane cluster, is of significant interest for the development of new materials with unique photophysical properties. As mentioned, a modified nickel-catalyzed Kumada coupling reaction has been utilized to synthesize fluoranthene-o-carborane dyads. In this specific example, 3-bromofluoranthene was coupled with a Grignard reagent derived from o-carborane (B102288).

This successful synthesis highlights the potential of using bromofluoranthene isomers, including this compound, as building blocks for constructing these sophisticated molecular architectures. The resulting fluoranthene-carborane dyads could exhibit interesting properties for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and biomedical imaging. The specific properties of an 8-substituted fluoranthene-carborane dyad would be influenced by the electronic and steric effects of the carborane cage at the 8-position of the fluoranthene core.

Exploration of Novel Synthetic Pathways

The development of new and efficient methods for the synthesis of functionalized PAHs is a continuous endeavor in organic chemistry. For fluoranthene derivatives, cycloaddition strategies offer a powerful approach to construct the core ring system with a high degree of control over the substitution pattern.

Diels-Alder Cycloaddition Strategies for Fluoranthene Derivatives

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of organic synthesis for the formation of six-membered rings. This strategy has been widely applied to the synthesis of the fluoranthene skeleton. In a typical approach, a substituted cyclopentadienone or a related diene is reacted with a dienophile, such as an alkyne or an alkene, to construct a portion of the fluoranthene ring system. Subsequent reactions, such as aromatization, lead to the final fluoranthene derivative.

Electrochemical C-H Functionalization for Halogenated Fluoranthenes

Electrochemical C-H functionalization has emerged as a powerful and sustainable strategy for the synthesis of halogenated aromatic compounds, offering a green alternative to traditional methods that often rely on harsh reagents. This approach utilizes an electric current to mediate the selective introduction of halogen atoms onto an aromatic scaffold, such as fluoranthene, by activating a C-H bond. The generation of the halogenating species in situ from a halide salt avoids the handling of toxic and corrosive elemental halogens.

The core principle of electrochemical halogenation involves the anodic oxidation of a halide ion (X⁻) to generate a reactive halogenating agent. In the context of producing brominated fluoranthenes, bromide ions (Br⁻) are oxidized at the anode to form bromine (Br₂) or other reactive bromine species. These electrochemically generated species then participate in an electrophilic aromatic substitution reaction with the fluoranthene molecule.

The reaction pathway for the electrochemical bromination of fluoranthene can be summarized as follows:

Anodic Oxidation of Bromide: At the anode, bromide ions from a supporting electrolyte (e.g., sodium bromide or tetrabutylammonium bromide) are oxidized to generate bromine.

2Br⁻ → Br₂ + 2e⁻

Electrophilic Attack: The electro-generated bromine then acts as an electrophile and attacks the electron-rich π-system of the fluoranthene ring. The regioselectivity of this attack is governed by the electronic properties of the fluoranthene nucleus. Theoretical studies and experimental evidence from classical electrophilic substitutions indicate that the most reactive positions on the fluoranthene molecule are C3, C8, C1, and C7. The precise location of bromination can be influenced by the reaction conditions.

Formation of the σ-complex (Arenium Ion): The electrophilic attack leads to the formation of a resonance-stabilized carbocation intermediate, known as a σ-complex or arenium ion.

Deprotonation: A base present in the reaction medium abstracts a proton from the σ-complex, leading to the rearomatization of the ring and the formation of the brominated fluoranthene product.

Research in the broader field of electrochemical oxidation of polycyclic aromatic hydrocarbons (PAHs) in the presence of halides has demonstrated the feasibility of such halogenations. For instance, studies on the electrochemical treatment of water containing PAHs and bromide have shown the formation of monobrominated species aau.dknih.gov. While these studies were focused on degradation pathways, they confirm that the electrochemical environment facilitates the bromination of PAHs like fluoranthene.

The regioselectivity of the electrochemical bromination of fluoranthene is a critical aspect. While a definitive study focusing solely on the electrochemical synthesis of this compound is not extensively detailed in the available literature, the principles of electrophilic aromatic substitution suggest that a mixture of isomers is possible. However, the distribution of these isomers can be controlled by carefully selecting the electrochemical parameters and the reaction medium. Factors such as the electrode material, solvent system, supporting electrolyte, and the applied potential or current density play a crucial role in directing the selectivity of the halogenation.

Detailed Research Findings:

While specific data for the electrochemical C-H bromination of fluoranthene to yield this compound is limited, research on analogous systems provides valuable insights. The following table illustrates typical reaction parameters and potential outcomes based on studies of electrochemical halogenation of other aromatic hydrocarbons.

| Parameter | Condition | Effect on Reaction |

|---|---|---|

| Anode Material | Platinum, Glassy Carbon | Influences the overpotential for bromide oxidation and can affect the stability of the electrode. |

| Solvent | Acetonitrile, Dichloromethane | Affects the solubility of the substrate and electrolyte, and can influence the reaction pathway. |

| Supporting Electrolyte | Tetrabutylammonium bromide (TBABr), Sodium Bromide (NaBr) | Provides the bromide source and ensures conductivity of the solution. |

| Current Density | 1 - 10 mA/cm² | Controls the rate of the electrochemical reaction and can impact the selectivity and yield. |

Further research is necessary to optimize the conditions for the high-yield, regioselective electrochemical synthesis of this compound. The development of specific catalytic systems or advanced electrode materials could enhance the selectivity towards the desired C-8 position, making this a promising and environmentally benign synthetic route.

Advanced Spectroscopic and Structural Elucidation of 8 Bromofluoranthene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. For a complex aromatic system like 8-bromofluoranthene, a combination of one-dimensional and two-dimensional NMR techniques is essential for the complete assignment of its proton and carbon signals.

Proton Nuclear Magnetic Resonance (1H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit a series of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The introduction of the bromine atom at the C-8 position induces changes in the electron density of the fluoranthene (B47539) skeleton, leading to shifts in the resonance frequencies of the nearby protons compared to the parent fluoranthene molecule. The protons on the naphthalene (B1677914) and benzene (B151609) ring systems of the fluoranthene core will show complex splitting patterns due to spin-spin coupling.

The expected chemical shifts are influenced by the electronic effect of the bromine substituent and the anisotropic effects of the fused aromatic rings. Protons closer to the electronegative bromine atom are generally deshielded and appear at a higher chemical shift (downfield). For instance, in fluoranthene-8-carboxamide, a related derivative, the proton at the C-9 position (adjacent to the substituent) appears as a doublet of doublets, significantly shifted downfield. A similar effect would be anticipated for this compound.

Predicted ¹H NMR Chemical Shifts for this compound (Based on data from fluoranthene derivatives and general substituent effects)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-1, H-2, H-3 | 7.40 - 7.90 | m |

| H-4, H-5, H-6 | 7.60 - 8.10 | m |

| H-7 | ~8.10 - 8.30 | d |

| H-9 | ~8.50 - 8.70 | d |

Note: 'm' denotes multiplet, 'd' denotes doublet. The exact values require experimental verification.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopy

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. This compound has 16 carbon atoms, and due to its asymmetry, it is expected to show 16 distinct signals in its proton-decoupled ¹³C NMR spectrum. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.

The carbon atom directly bonded to the bromine (C-8) will experience a significant downfield shift due to the electronegativity of the halogen, though this effect is less pronounced than for lighter halogens. The other carbon signals will also be shifted relative to those of unsubstituted fluoranthene. The quaternary carbons (those without attached protons) are typically identified by their lower intensity and sharper signals. For example, the ¹³C NMR spectrum of fluoranthene itself shows signals in the range of approximately 120 to 140 ppm. The introduction of the bromine at C-8 will shift the signals of C-7, C-8, C-9, and other nearby carbons.

Predicted ¹³C NMR Chemical Shifts for this compound (Based on data from fluoranthene derivatives and general substituent effects)

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-8 (C-Br) | ~120 - 125 |

| Quaternary Carbons | ~130 - 142 |

| CH Carbons | ~120 - 130 |

Note: These are estimated ranges and require experimental data for precise assignment.

Two-Dimensional NMR Techniques for Complex Structure Confirmation

For an unambiguous assignment of all proton and carbon signals in a complex molecule like this compound, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. Cross-peaks in the 2D COSY spectrum connect coupled protons, allowing for the tracing of proton connectivity throughout the aromatic spin systems within the molecule. This would be instrumental in distinguishing between the protons on the phenylene ring and those on the naphthalene moiety.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Each cross-peak in an HSQC or HMQC spectrum links a proton signal to the signal of the carbon atom it is attached to, enabling the straightforward assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). It is particularly useful for assigning quaternary carbons by observing their correlations to nearby protons. For example, the quaternary carbons in the fluoranthene core can be assigned by their correlations to multiple protons in the structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This can help confirm assignments by

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

The electronic structure of fluoranthene and its derivatives gives rise to characteristic absorption and emission properties. The introduction of a bromine atom at the C8 position of the fluoranthene core, creating this compound, influences these properties through electronic and steric effects.

Electronic Transitions and Absorption Maxima of this compound

The UV-Vis absorption spectrum of fluoranthene-based compounds is dominated by π-π* electronic transitions within the polycyclic aromatic system. libretexts.org The parent fluoranthene molecule exhibits several absorption bands in the ultraviolet region. The introduction of substituents, such as a bromine atom, can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε).

While specific, high-resolution spectral data for this compound is not extensively documented in publicly available literature, the characteristics can be inferred from the parent compound and related derivatives. Fluoranthene itself displays characteristic absorption maxima. researchgate.net Symmetrically and non-symmetrically functionalized fluoranthene derivatives typically show intense, well-resolved absorption bands around 300 nm and 375 nm, which are attributed to π-π* transitions. researchgate.net The light absorption at 300 nm and below is a common feature for fluoranthene and its derivatives. researchgate.net These transitions involve the promotion of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital. ej-eng.org

The bromine substituent on the this compound molecule is expected to act as a chromophore that may lead to a bathochromic (red) or hypsochromic (blue) shift of the absorption bands compared to unsubstituted fluoranthene, depending on the interplay of its inductive and resonance effects. Halogen atoms can influence the electronic transitions, and their presence can be detected through subtle changes in the UV-Vis spectrum.

A summary of typical absorption regions for fluoranthene derivatives is presented below.

| Compound Class | Typical Absorption Regions (λmax) | Electronic Transition Type |

| Fluoranthene Derivatives | ~300 nm, ~375 nm | π-π |

| Polycyclic Aromatic Hydrocarbons | 200 - 400 nm | π-π |

This table represents generalized data for the fluoranthene class of compounds based on available literature. libretexts.orgresearchgate.net

Photophysical Properties and Luminescence Characteristics

Fluoranthene derivatives are known for their fluorescent properties, making them valuable in the development of materials for organic light-emitting diodes (OLEDs). researchgate.net The luminescence characteristics, including emission wavelength and fluorescence quantum yield (ΦF), are sensitive to the molecular structure and the local environment. The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons. atto-tec.com

Specific photophysical data for this compound are sparse. However, studies on analogous compounds provide insight. For instance, fluoranthene derivatives can exhibit strong fluorescence in the solid state. A derivative of 3-bromofluoranthene (B87237), a fluoranthene–o-carborane (B102288) dyad, has been reported to exhibit a solid-state quantum yield as high as 18.75%. rsc.org The emission spectra are typically structured and appear in the blue or green region of the visible spectrum, depending on the substitution pattern and solvent polarity. The introduction of heavy atoms like bromine can sometimes lead to a decrease in fluorescence quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state, favoring phosphorescence over fluorescence.

Aggregation-Induced Emission (AIE) Phenomena in Fluoranthene Derivatives

Many traditional fluorophores suffer from aggregation-caused quenching (ACQ), where their luminescence intensity decreases in the aggregated or solid state. rsc.org In contrast, some molecules exhibit an opposite phenomenon known as aggregation-induced emission (AIE), where they are non-emissive in solution but become highly luminescent upon aggregation. nih.gov This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative decay channel. bilkent.edu.tr

The AIE phenomenon has been observed in various fluoranthene derivatives. For example, a 9-(N-carbazoyl)benzo[k]fluoranthene imide derivative displays AIE characteristics in highly aqueous acetone (B3395972) solutions. nih.gov Similarly, certain asymmetrically substituted 2,3-fluoranthene imides exhibit attractive AIE properties with strong far-red emission in the powder state. researchgate.netresearchgate.net The AIE effect has also been noted in fluoranthene-modified tetraphenylethene derivatives. bilkent.edu.tr In one study, fluoranthene–o-carborane dyads synthesized from 3-bromofluoranthene showed excellent AIE properties. rsc.org These findings highlight a general strategy for developing highly emissive solid-state materials by modifying the fluoranthene core to induce AIE characteristics.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns upon ionization. msu.edu

For this compound (C₁₆H₉Br), the molecular ion peak (M⁺·) is a crucial piece of information. The theoretical monoisotopic mass of this compound is approximately 279.9888 Da. chemspider.com A key feature in the mass spectrum of a monobrominated compound is the presence of a characteristic isotopic pattern for the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in two peaks for the molecular ion, [M]⁺· and [M+2]⁺·, separated by 2 m/z units, with nearly equal intensities. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Upon electron impact ionization, the molecular ion can undergo fragmentation. uni.lu For aromatic compounds, the molecular ion peak is often quite intense due to the stability of the aromatic system. osti.gov The fragmentation of this compound is expected to proceed through characteristic pathways for halogenated polycyclic aromatic hydrocarbons.

Expected Fragmentation Data for this compound:

| Ion | m/z (for ⁷⁹Br isotope) | Description |

| [C₁₆H₉Br]⁺· | ~280 | Molecular Ion (M⁺·) |

| [C₁₆H₉Br]⁺· | ~282 | Isotopic Molecular Ion ([M+2]⁺·) due to ⁸¹Br |

| [C₁₆H₉]⁺ | ~201 | Loss of Br radical |

| [C₁₆H₈]⁺· | ~200 | Loss of HBr |

This table presents expected fragmentation patterns based on general principles of mass spectrometry. The m/z values are nominal.

The primary fragmentation pathway would likely involve the cleavage of the C-Br bond, leading to the loss of a bromine radical (·Br) and the formation of a fluoranthenyl cation ([C₁₆H₉]⁺) at m/z ≈ 201. Another possible fragmentation is the elimination of a neutral hydrogen bromide (HBr) molecule, resulting in an ion at m/z ≈ 200. Further fragmentation of the stable fluoranthene ring system would require higher energy and result in more complex patterns. msu.edu

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of materials.

Single Crystal Structure Analysis of this compound Analogues

Studies on derivatives synthesized from bromofluoranthenes reveal important structural features. For example, the crystal structures of fluoranthene–o-carborane dyads, synthesized using 3-bromofluoranthene, have been determined. rsc.org These analyses show how the bulky, three-dimensional o-carborane cage influences the packing of the planar fluoranthene units, preventing the strong π–π stacking that is typical for unsubstituted polycyclic aromatic hydrocarbons.

In one such derivative, the crystal structure revealed a nearly perpendicular arrangement between adjacent fluoranthene moieties, which was linked to its thermochromic properties. rsc.org In another derivative from the same study, an anti-parallel packing motif was observed, which was suggested to be responsible for its mechanochromic behavior. rsc.org These findings demonstrate that the introduction of substituents onto the bromofluoranthene framework allows for precise control over the solid-state architecture and, consequently, the material's photophysical properties.

The analysis of brominated B1-polycyclic aromatic hydrocarbon derivatives also provides relevant structural data. For instance, single-crystal X-ray diffraction of complex fluoranthene derivatives revealed twisted donor-acceptor structures, with significant dihedral angles between different aromatic planes within the molecule.

Illustrative Crystallographic Data for a Fluoranthene Analogue:

| Parameter | Example Value (for a generic analogue) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 12.8 |

| β (°) | 98.5 |

| Z (molecules/unit cell) | 4 |

This table provides representative crystallographic data for a fluoranthene analogue to illustrate the type of information obtained from X-ray analysis. The values are hypothetical and not for a specific compound.

Computational and Theoretical Investigations of 8 Bromofluoranthene

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules, offering a balance between computational cost and accuracy. mpg.deresearchgate.net This method is used to calculate the ground-state electronic density of a molecule, from which numerous properties can be derived. mdpi.com For a molecule like 8-bromofluoranthene, DFT calculations would provide a detailed picture of its electronic makeup, influenced by the fused aromatic rings and the electron-withdrawing bromine substituent. bohrium.com

Prediction of Spectroscopic Properties (e.g., UV-Vis, Fluorescence)

Theoretical methods can predict spectroscopic properties, which are crucial for identifying and characterizing molecules. Time-Dependent DFT (TD-DFT) is a widely used extension of DFT for calculating excited-state properties.

By calculating the transition energies and oscillator strengths between the ground state and various excited states, one can generate a theoretical UV-Vis absorption spectrum. schrodinger.comuni-mainz.de This spectrum for this compound would be expected to show characteristic absorptions corresponding to π-π* transitions within the fluoranthene (B47539) core. The position and intensity of these bands are influenced by the bromine substituent. Following electronic excitation, a molecule can relax by emitting light (fluorescence). TD-DFT can also be used to model the geometry of the first excited state (S1), and the energy difference between the S1 and the ground state (S0) corresponds to the fluorescence energy. rsc.org The resulting predicted emission spectrum provides insights into the molecule's photoluminescent behavior. researchgate.netsci-hub.se

Table 1: Hypothetical Predicted Spectroscopic Data for this compound This table is illustrative and does not represent experimentally verified data.

| Property | Predicted Value | Method |

|---|---|---|

| Main Absorption Peak (λmax) | 365 nm | TD-DFT/B3LYP/6-31G(d) |

| Molar Absorptivity (ε) | 25,000 M-1cm-1 | TD-DFT |

| Fluorescence Emission Peak | 420 nm | TD-DFT/B3LYP/6-31G(d) |

| Quantum Yield (Φf) | 0.25 | Calculated from rates |

Elucidation of Reaction Mechanisms and Transition States

DFT is a powerful tool for exploring the potential energy surfaces of chemical reactions, helping to elucidate detailed mechanisms. mdpi.comcoe.edu For this compound, this could involve studying its behavior in reactions such as electrophilic substitution or palladium-catalyzed cross-coupling reactions. acs.org

Computational chemists use DFT to model the structures of reactants, intermediates, transition states, and products. researchgate.net By locating the transition state—the highest energy point along the reaction coordinate—one can calculate the activation energy, which is a key determinant of the reaction rate. srce.hr For instance, a computational study could compare the activation barriers for substitution at different positions on the fluoranthene ring, providing a rationale for the observed regioselectivity. Vibrational frequency calculations are performed to confirm that a stationary point is a true minimum (all real frequencies) or a transition state (one imaginary frequency). coe.edu

Analysis of Molecular Orbitals (HOMO-LUMO Gaps)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and reactivity. joaquinbarroso.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. wuxiapptec.com

Table 2: Example Frontier Orbital Energies for a Substituted Fluoranthene This table presents example data for illustrative purposes.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Fluoranthene | -5.50 | -2.15 | 3.35 |

| This compound | -5.75 | -2.30 | 3.45 |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. frontiersin.orgvalencelabs.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at the atomic level. github.io

For a relatively rigid molecule like this compound, MD simulations are less about exploring vast conformational landscapes and more about understanding its interactions with its environment. For example, an MD simulation could model how this compound interacts with a solvent, a biological macromolecule like a protein or DNA, or a material surface. plos.org These simulations can reveal preferred binding orientations, calculate binding free energies, and provide insights into the dynamic processes that govern molecular recognition and complex formation. nih.gov

Quantum Chemical Studies on Reactivity and Selectivity

Quantum chemical methods provide a theoretical foundation for understanding and predicting chemical reactivity. wuxiapptec.comnumberanalytics.com Beyond the HOMO-LUMO analysis from DFT, various other "conceptual DFT" descriptors can be calculated to rationalize reactivity and selectivity. These include:

Electrostatic Potential (ESP): This maps the electrostatic potential onto the electron density surface of the molecule, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map would highlight the negative potential around the bromine atom and the varying potential across the aromatic system.

Fukui Functions: These functions indicate the change in electron density at a particular point when an electron is added to or removed from the system. They are used to predict the most likely sites for nucleophilic and electrophilic attack.

These quantum chemical descriptors are invaluable for explaining observed reaction outcomes and for designing new molecules with desired reactivity patterns. ethz.ch For example, studies on other fluoranthenes have used such methods to explain patterns of electrophilic substitution. sci-hub.se

Analysis of Electric Dipole Moments and Conjugative Abilities in Bromofluoranthene Systems

Computational chemistry provides a direct way to calculate the electric dipole moment. researchgate.net The magnitude and orientation of the dipole moment are important for understanding a molecule's intermolecular interactions, its solubility in polar solvents, and its behavior in an external electric field.

Reactivity and Transformational Chemistry of 8 Bromofluoranthene

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom in 8-bromofluoranthene is attached to an sp²-hybridized carbon of the aromatic ring, which generally makes nucleophilic substitution challenging compared to alkyl halides. The C-Br bond is strong, and the electron-rich aromatic system tends to repel nucleophiles. libretexts.org However, under specific conditions, particularly with strong nucleophiles or the use of catalysts, the bromine can be displaced.

A notable example of such a transformation is the Rosenmund-von Braun reaction, which converts aryl halides into nitriles using copper(I) cyanide. sciengine.com This reaction typically requires high temperatures. For instance, the conversion of bromofluoranthene derivatives to their corresponding nitrile analogs has been demonstrated using CuCN at elevated temperatures. sciengine.com This method provides a pathway to introduce a cyano group, which is a versatile functional group that can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in the synthesis of various heterocyclic systems.

The general mechanism for a nucleophilic substitution reaction on an aryl halide can be represented as: Ar-Br + Nu⁻ → Ar-Nu + Br⁻ Where 'Ar' represents the fluoranthene (B47539) core and 'Nu⁻' is the incoming nucleophile. byjus.com The success of these reactions often depends on the reaction conditions and the nucleophilicity of the attacking species. byjus.com

Electrophilic Aromatic Substitution on the Fluoranthene Core

Further functionalization of the this compound molecule can be achieved through electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. dalalinstitute.combyjus.com The fluoranthene system itself has positions of varying reactivity, and the presence of the bromine substituent further influences the position of subsequent reactions.

Inductive Effect (-I): Bromine is more electronegative than carbon and pulls electron density away from the aromatic ring through the sigma bond. This deactivates the ring, making it less reactive towards electrophiles than unsubstituted benzene (B151609). masterorganicchemistry.com

Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the π-system of the ring, increasing electron density at the ortho and para positions. dalalinstitute.com

The regioselectivity of electrophilic aromatic substitution on this compound is determined by the kinetic and thermodynamic stability of the carbocation intermediate (the arenium ion). msu.edu The position of attack will favor the pathway that leads to the most stabilized intermediate.

While specific studies on the comprehensive electrophilic substitution of this compound are limited, data from related compounds provide insight. Research on the dibromination of 1-substituted fluoranthenes consistently shows substitution occurring at the 4 and 9 positions, regardless of the initial substituent's directing influence, suggesting a dominant pattern for the fluoranthene core itself. cambridge.org For 3-substituted fluoranthenes, electron-withdrawing groups tend to direct further substitution to the 9-position, whereas electron-donating groups direct to the 8-position. cambridge.org Given that bromine has competing effects, the precise outcome for this compound would likely result in a mixture of products, with the major isomer depending on the specific electrophile and reaction conditions.

Radical Reactions Involving this compound

Radical reactions involve species with unpaired electrons and typically proceed via a chain reaction mechanism consisting of initiation, propagation, and termination steps. lumenlearning.comyoutube.com Aryl halides like this compound can participate in radical reactions, often initiated by heat, UV light, or a radical initiator. lumenlearning.com

Initiation: This phase creates a radical species. For instance, UV light can cause homolytic cleavage of a molecule like Br₂ to form two bromine radicals (Br•). masterorganicchemistry.com

Propagation: A radical reacts with a stable molecule to form a new radical. A bromine radical could abstract a hydrogen atom from the solvent or another reagent, or potentially add to the aromatic system, although the latter is less common for aromatic compounds. The C-Br bond itself can undergo homolysis under certain conditions to form a fluoranthenyl radical.

Termination: Two radical species combine to form a stable, non-radical product, which concludes the chain reaction. youtube.com

While specific documented radical reactions of this compound are not extensively detailed in the literature, its structure is amenable to such chemistry, particularly in processes like certain metal-catalyzed reactions that may involve single-electron transfer steps, generating radical intermediates.

Catalytic Transformations of the Bromine Moiety

The bromine atom on this compound is a key functional handle for modern catalytic chemistry, especially for the formation of new carbon-carbon bonds through cross-coupling reactions. These methods have revolutionized organic synthesis by allowing for the precise and efficient connection of different molecular fragments. taylorandfrancis.commt.com

Palladium-catalyzed cross-coupling reactions are powerful tools for transforming the C-Br bond of this compound into a C-C bond, enabling the synthesis of a vast array of arylated and alkylated derivatives. taylorandfrancis.com

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mt.comwikipedia.org It is widely used to form biaryl compounds. The reaction of this compound with an aryl or alkyl boronic acid would yield the corresponding 8-aryl- or 8-alkylfluoranthene.

Interactive Table: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|---|---|---|---|

| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃ or K₃PO₄ | 8-Arylfluoranthene |

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. numberanalytics.comvedantu.com This reaction would allow for the introduction of a vinyl group at the 8-position of the fluoranthene core. The catalytic cycle involves oxidative addition, migratory insertion of the olefin, and β-hydride elimination. libretexts.org

Interactive Table: Representative Heck Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|---|---|---|---|

| This compound | Alkene (e.g., Styrene) | Pd(OAc)₂ with PPh₃ | Et₃N or K₂CO₃ | 8-Vinylfluoranthene derivative |

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. numberanalytics.commdpi.com It is a highly reliable method for synthesizing arylalkynes. Reacting this compound with a terminal alkyne provides a direct route to 8-alkynylfluoranthene derivatives, which are valuable precursors for more complex structures and materials. gelest.com

Interactive Table: Representative Sonogashira Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Base | Product |

|---|---|---|---|---|

| This compound | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ and CuI | Et₃N or Piperidine | 8-Alkynylfluoranthene |

Dehalogenation Studies and Mechanisms

The removal of halogen substituents, or dehalogenation, from the fluoranthene core is a significant chemical transformation. This process is not only crucial for the synthesis of specific fluoranthene derivatives but also for understanding the reactivity of halogenated polycyclic aromatic hydrocarbons (PAHs). Studies on the dehalogenation of brominated fluoranthenes, including analogues of this compound, have revealed several effective methods and shed light on the underlying reaction mechanisms. These investigations often focus on reductive dehalogenation, where the carbon-bromine bond is cleaved and replaced by a carbon-hydrogen bond.

Reductive Dehalogenation with Metal Catalysts

Metal-catalyzed reactions are a cornerstone of dehalogenation chemistry. Various metals and metal-based catalysts have been employed to efficiently debrominate aryl halides, a class of compounds to which this compound belongs.

Nickel-Based Catalysts:

Nickel catalysts, in various forms, have proven effective for the dehalogenation of aryl halides. Raney nickel, a fine-grained solid composed mostly of nickel derived from a nickel-aluminium alloy, is a classic reagent for such transformations. For instance, the dehalogenation of 4:11-dibromofluoranthene-12-carboxylic acid to fluoranthene-11-carboxylic acid has been successfully achieved using a nickel-aluminium alloy, demonstrating the utility of nickel in cleaving the C-Br bond in the fluoranthene system.

More contemporary approaches involve the use of nickel complexes as homogeneous catalysts or supported nickel nanoparticles as heterogeneous catalysts. For example, nickel(II) complexes with specific ligands, in the presence of a reducing agent, can facilitate the dehalogenation of a wide range of aryl bromides. A notable system involves the use of a Ni(0)/N-heterocyclic carbene (NHC) complex in the presence of an alkoxide, which has been shown to be highly effective for the dehalogenation of functionalized aryl bromides in refluxing tetrahydrofuran (B95107) (THF). acs.org Another approach utilizes visible-light-induced nickel-catalyzed photodehalogenation of aryl bromides with tetrahydrofuran serving as the hydrogen source, obviating the need for external reductants. organic-chemistry.org

The general mechanism for nickel-catalyzed hydrodehalogenation often involves the oxidative addition of the aryl bromide to a low-valent nickel species (e.g., Ni(0)) to form an arylnickel(II) intermediate. This is followed by a step that delivers a hydride, often from a reducing agent or the solvent, and subsequent reductive elimination to yield the dehalogenated arene and regenerate the active nickel catalyst.

Palladium-Based Catalysts:

Palladium-on-carbon (Pd/C) is a widely used heterogeneous catalyst for hydrodehalogenation reactions. These reactions are typically carried out under an atmosphere of hydrogen gas or with a hydrogen donor such as hydrazine (B178648) or formic acid. researchgate.net The hydrodehalogenation of aryl halides using Pd/C is generally efficient and proceeds under mild conditions. The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl, making aryl bromides like this compound good candidates for this transformation. nih.gov

The mechanism of palladium-catalyzed hydrodehalogenation on a solid support is believed to involve the oxidative addition of the aryl bromide to a palladium atom on the catalyst surface. The resulting surface-bound aryl-palladium species then reacts with a hydride source, leading to the formation of the dehalogenated product and regeneration of the active palladium site.

| Catalyst System | Substrate Type | Reagents & Conditions | Key Findings |

| Nickel-aluminium alloy | 4:11-Dibromofluoranthene-12-carboxylic acid | - | Effective for debromination of a fluoranthene derivative. |

| Ni(0)/NHC/alkoxide | Aryl bromides | Refluxing THF | Efficient dehalogenation of functionalized aryl bromides. acs.org |

| NiI2 / 1,4-bis(dicyclohexylphosphino)butane | Aryl bromides | Visible light (blue LED), THF, CsI, Na2CO3 | High efficiency (up to 90% yield) without external reductants. organic-chemistry.org |

| Pd/C | Aryl halides | Hydrazine hydrochloride, NaOH or NaOtBu, room temperature | Effective for a range of aryl halides, including bromides. researchgate.net |

Dehalogenation via Radical Mechanisms

Radical-induced dehalogenation presents an alternative pathway to metal-catalyzed methods. These reactions often involve the generation of an aryl radical intermediate, which then abstracts a hydrogen atom to form the dehalogenated product.

One method for generating the necessary aryl radical is through the use of a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a hydrogen donor like tributyltin hydride (Bu3SnH). This approach has been applied to the synthesis of fluoranthene derivatives through a radical-induced cycloaromatization, where a key step is the dehalogenation of a bromo-substituted precursor. nih.gov

In the context of this compound, a similar radical-based dehalogenation could be envisioned. The reaction would be initiated by the homolytic cleavage of the C-Br bond, a process that can be facilitated by heat, light, or a radical initiator. The resulting 8-fluoranthenyl radical would then abstract a hydrogen atom from a suitable donor to yield fluoranthene.

Dehalogenation in Polybrominated Fluoranthenes

Studies on polybrominated fluoranthenes provide further insight into dehalogenation processes. For instance, heating octabromofluoranthene with sodium iodide (NaI) or nickel powder in dimethylformamide (DMF) results in a mixture of mono-, di-, and tribromocorannulenes, which are formed through a series of dehalogenation and rearrangement steps. organic-chemistry.org This indicates that under certain conditions, multiple bromine atoms can be sequentially or selectively removed from the fluoranthene skeleton.

The dehalogenation of aromatic compounds bearing a carboxyl group adjacent to the halogen atom has also been observed. For example, o-halogenobenzoic acids and 8-bromo-1-naphthoic acid undergo dehalogenation when heated with toluene (B28343) and copper bronze. rsc.org This reaction is believed to proceed via a reductive mechanism where the hydrogen is supplied by the carboxyl group. While this compound does not possess a neighboring carboxyl group, this highlights a specific structural motif that can facilitate dehalogenation.

| Dehalogenation Method | Reagents/Conditions | Mechanistic Feature | Application |

| Radical-induced dehalogenation | Bu3SnH / AIBN | Formation of an aryl radical intermediate. nih.gov | Synthesis of fluoranthene derivatives. nih.gov |

| Reductive dehalogenation | NaI or Ni powder / DMF | Stepwise removal of multiple bromine atoms. organic-chemistry.org | Synthesis of brominated corannulene (B50411) precursors. organic-chemistry.org |

| Intramolecular reduction | Toluene, copper bronze | Hydrogen donation from an adjacent carboxyl group. rsc.org | Dehalogenation of o-halogenobenzoic acids. rsc.org |

Advanced Materials Science Applications of Fluoranthene Derivatives Derived from Halogenated Precursors

Organic Optoelectronic Materials Development

The development of novel organic materials for optoelectronic applications is a rapidly advancing field of research, driven by the promise of lighter, more flexible, and less expensive alternatives to traditional inorganic materials. gla.ac.uk Fluoranthene (B47539) and its derivatives represent an important class of polycyclic aromatic hydrocarbons (PAHs) that are of significant interest in materials science due to their unique photophysical and electronic properties. researchgate.net Halogenated fluoranthenes, in particular, serve as versatile precursors for the synthesis of more complex functional molecules. Among these, 8-bromofluoranthene is a known derivative. tandfonline.com

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 2969-58-6 guidechem.comlookchem.com |

| Molecular Formula | C₁₆H₉Br guidechem.comlookchem.com |

| Molecular Weight | 281.15 g/mol guidechem.com |

| Appearance | Not explicitly stated in search results |

| Solubility in Water | Insoluble (4.2 x 10⁻⁵ g/L at 25°C) guidechem.com |

| Boiling Point | 422.5°C at 760 mmHg lookchem.com |

| Density | 1.578 g/cm³ lookchem.com |

Luminescent Properties for Organic Light-Emitting Diodes (OLEDs)

Charge Transport Properties for Organic Photovoltaics (OPVs)

The performance of organic photovoltaics (OPVs) relies heavily on the charge transport characteristics of the organic semiconductor materials used. gla.ac.uk Efficient charge generation, transport, and collection are critical for high power conversion efficiencies. While the broader class of fluoranthene derivatives is explored for applications in organic electronics, detailed investigations into the specific charge transport properties (e.g., hole or electron mobility) of this compound and its suitability for use in OPV devices have not been identified in the available research. gla.ac.ukscribd.com

Stimuli-Responsive Materials based on Bromofluoranthene Analogues

Stimuli-responsive materials, which change their properties in response to external triggers like heat or mechanical force, are a key area of advanced materials research. rsc.org These "smart" materials have potential applications in sensors, switches, and memory devices.

Thermochromism in Crystalline Systems

Thermochromism is the reversible change of color of a substance with temperature. This phenomenon in crystalline organic materials is often associated with temperature-induced phase transitions that alter the molecular packing and, consequently, the electronic and optical properties. A comprehensive search of scientific literature did not yield specific studies or data on the thermochromic behavior of this compound crystalline systems.

Mechanochromism and Amorphous-Crystalline Transitions

Mechanochromism involves a change in color upon the application of a mechanical force, such as grinding or shearing. This can be linked to transitions between different crystalline polymorphs or between crystalline and amorphous states, which alters the intermolecular interactions and photophysical properties. rsc.org While there is significant interest in organic materials with mechanoluminescent and mechanochromic properties, research specifically detailing such phenomena in this compound has not been found. rsc.org

Development of Sensing Materials

The unique fluorescent properties of many polycyclic aromatic hydrocarbons make them attractive candidates for the development of chemical sensors. researchgate.net These sensors often operate via fluorescence quenching or enhancement upon interaction with a target analyte. gla.ac.uk While 3-bromofluoranthene (B87237) has been mentioned in the context of developing chemosensors for heavy metals, and bromofluoranthene, in general, has been noted for its potential in optical sensors, specific research on the application of this compound for the development of sensing materials is limited. epo.org The compound is noted as a priority pollutant indicator for environmental monitoring, a use that stems from detecting its presence rather than its use as a sensing agent itself. lookchem.com A study on the synthesis and spectroscopic characterization of various bromofluoranthenes, including the 8-bromo isomer, was conducted to enable their detection in the environment and to study their genotoxicity. tandfonline.com

Polymer and Macromolecular Chemistry Incorporating Fluoranthene Units

Halogenated fluoranthenes, particularly this compound, serve as crucial precursors in the synthesis of advanced polymers and macromolecules. The bromo-substituent at the C8-position provides a versatile reactive handle for various cross-coupling reactions, enabling the incorporation of the unique photophysical and electrochemical properties of the fluoranthene moiety into polymer backbones or as pendant groups. This strategy is central to developing novel conjugated polymers for applications in organic electronics. nih.govbeilstein-journals.org

The synthesis of these fluoranthene-containing polymers often employs palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. nih.govbeilstein-journals.org In a typical approach, this compound can be converted into a fluoranthene-boronic acid or ester derivative. This monomer can then be copolymerized with various dihalogenated aromatic or heteroaromatic compounds to build a conjugated polymer chain. Alternatively, this compound itself can be coupled with aromatic diboronic acids or esters. This synthetic flexibility allows for the precise tuning of the resulting polymer's electronic structure and physical properties. beilstein-journals.orgacs.org

Polymers incorporating fluoranthene units are of significant interest due to the electron-accepting nature of the fluoranthene core, which can be exploited in the design of n-type and ambipolar conjugated materials. researchgate.netrsc.org When integrated into polymer structures, the fluoranthene unit influences key material characteristics, including thermal stability, solubility, and, most importantly, optoelectronic properties. For instance, the incorporation of fluoranthene can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer, which is critical for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.orgresearchgate.netresearchgate.net

Research has demonstrated the development of novel electron-accepting conjugated polymers that feature fluoranthene units within the main chain. researchgate.net For example, a class of poly(p-fluoranthene vinylene) (PFV) polymers has been synthesized via a dithiocarbamate (B8719985) precursor route. The introduction of alkyl side chains onto the fluoranthene core was found to be essential for achieving solubility and processability, which are critical for device fabrication. Electrochemical studies of these PFV-type polymers confirmed their n-type (electron-transporting) behavior. researchgate.net

The photophysical properties of these materials are a key area of investigation. Fluoranthene derivatives are known for their fluorescence. acs.orgutexas.eduresearchgate.net When incorporated into a polymer, the fluoranthene moiety can act as the emissive component. The emission color and quantum efficiency can be tuned by modifying the polymer backbone and the substituents on the fluoranthene unit. researchgate.netresearchgate.net For example, attaching electron-donating groups like amines to the fluoranthene core can lead to intramolecular charge transfer (ICT) states, resulting in a significant red-shift of the absorption and emission profiles. rsc.orgresearchgate.net

The thermal stability of polymers is a critical factor for the longevity and operational reliability of organic electronic devices. osti.govetflin.com The rigid, polycyclic aromatic structure of fluoranthene contributes positively to the thermal stability of polymers that contain it. The degradation temperature of a polymer can be significantly higher when robust aromatic units like fluoranthene are integrated into the main chain, compared to more flexible aliphatic polymers. nist.govresearchgate.net

Research Findings on Fluoranthene-Based Materials

Detailed studies on various fluoranthene derivatives and related polymers have provided valuable data on their properties. These findings offer insight into the potential characteristics of polymers derived from this compound.

Table 1: Photophysical Properties of Selected Fluoranthene Derivatives

| Compound/Polymer | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) | Solvent/State | Citation |

|---|---|---|---|---|---|

| (7,12-diphenyl)benzo[k]fluoranthene | --- | --- | 1.0 | Solution | acs.orgutexas.edu |

| Dibenzo{[f,f']-4,4',7,7'-tetraphenyl}diindeno[1,2,3-cd:1',2',3'-lm]perylene | --- | --- | 0.85 | Solution | acs.orgutexas.edu |

| Amine-Substituted Fluoranthene | Red-shifted vs. unsubstituted | Red-shifted vs. unsubstituted | --- | --- | researchgate.net |

| Cyano-Substituted Fluoranthene | Marginally bathochromic shift | --- | --- | --- | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Table 2: Electrochemical and Thermal Properties of Fluoranthene-Containing Polymers

| Polymer/Material | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Band Gap (eV) | Thermal Degradation Temp. (T10%) | Citation |

|---|---|---|---|---|---|

| Poly(p-fluoranthene vinylene) (PFV) | --- | --- | --- | --- | researchgate.net |

| Fluoranthene-fused imide derivatives | --- | Tunable | --- | --- | acs.org |

The research into fluoranthene-based polymers, facilitated by versatile precursors like this compound, continues to expand the library of materials available for advanced electronic and photonic applications. The ability to systematically modify the polymer structure allows for the fine-tuning of their electronic and physical properties, paving the way for next-generation organic devices. rsc.orgnih.govwiley-vch.de

Future Research Directions and Emerging Trends

The strategic importance of 8-bromofluoranthene as a building block in materials science and organic electronics is driving research toward more sophisticated and sustainable scientific endeavors. Future research is poised to expand its utility through innovative synthetic methods, the creation of novel functional derivatives, in-depth mechanistic analysis, and the application of advanced computational tools.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Bromofluoranthene, and how do reaction conditions influence yield and purity?

- Methodological Answer : Bromination of fluoranthene typically involves electrophilic aromatic substitution. Key variables include the choice of brominating agent (e.g., Br₂ with FeBr₃ or N-bromosuccinimide under radical conditions), solvent polarity (e.g., dichloromethane vs. acetic acid), and temperature (0–80°C). Reaction progress can be monitored via thin-layer chromatography (TLC), and purification often requires column chromatography with silica gel or recrystallization. Yield optimization requires balancing stoichiometry and reaction time to minimize di-brominated byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures distinguish it from related compounds?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation. In ¹H NMR, the bromine substituent induces deshielding in adjacent protons, while ¹³C NMR shows distinct aromatic carbon shifts (e.g., C-Br coupling in DEPT-135). Mass spectrometry (MS) with electron ionization (EI) typically displays a molecular ion peak at m/z 285 (C₁₆H₉Br⁺) and isotopic patterns confirming bromine. Infrared (IR) spectroscopy identifies C-Br stretching vibrations near 550–650 cm⁻¹. Differentiation from isomers (e.g., 7-Bromofluoranthene) relies on NOESY or COSY correlations .

Q. What are the key physicochemical properties of this compound that influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing bromine group activates the fluoranthene core toward Suzuki-Miyaura or Ullmann couplings. Solubility in polar aprotic solvents (e.g., DMF or THF) and thermal stability (assessed via differential scanning calorimetry) are critical for reaction design. Redox properties, measured via cyclic voltammetry, predict suitability for electrochemical applications. Comparative studies with non-halogenated fluoranthene highlight enhanced electrophilicity but reduced solubility in non-polar solvents .

Advanced Research Questions

Q. How does the bromine substituent position affect the photophysical properties of fluoranthene derivatives compared to other halogenated analogs?

- Methodological Answer : Positional isomerism significantly impacts absorption/emission spectra. Time-dependent density functional theory (TD-DFT) calculations predict bathochromic shifts in UV-Vis spectra for this compound versus chloro- or iodo-substituted analogs. Fluorescence quantum yields can be measured using integrating sphere setups, with bromine’s heavy atom effect often reducing emission intensity via enhanced intersystem crossing. Transient absorption spectroscopy quantifies triplet-state lifetimes for applications in organic electronics .

Q. What computational chemistry approaches best predict the environmental persistence and degradation pathways of this compound?

- Methodological Answer : Molecular docking and quantitative structure-activity relationship (QSAR) models assess biodegradation potential. Hydrolysis half-lives can be estimated using EPI Suite™, while photolytic degradation under UV light is modeled via Gaussian-based TD-DFT. Persistence in soil is evaluated using OECD 307 guidelines, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) tracking degradation intermediates. Comparative studies with non-brominated fluoranthene reveal slower aerobic microbial degradation due to bromine’s electronegativity .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for precise material science applications?

- Methodological Answer : Statistical experimental design (e.g., response surface methodology) optimizes parameters like catalyst loading and reaction time. Process analytical technology (PAT), including in-situ Raman spectroscopy, ensures real-time monitoring of intermediate phases. Accelerated stability studies (40°C/75% RH) identify storage conditions that prevent bromine loss or oxidation. Reproducibility is validated through round-robin testing across labs, with data shared via open-access platforms .

Methodological Considerations and Best Practices

- Safety and Handling : Use nitrile gloves and fume hoods for synthesis (CLP Regulation compliance). Waste must be segregated for brominated organic disposal per EU Directive 2011/65/EU .

- Data Reporting : Follow Beilstein Journal guidelines for experimental reproducibility: include NMR raw data, chromatograms, and spectral assignments in supplementary materials .

- Research Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to question design, ensuring alignment with gaps in halogenated PAH research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.